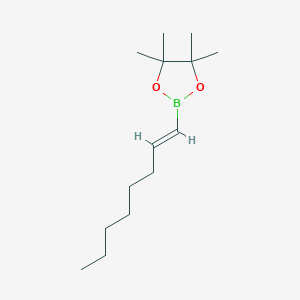

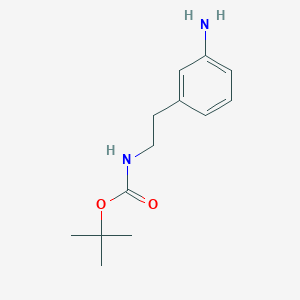

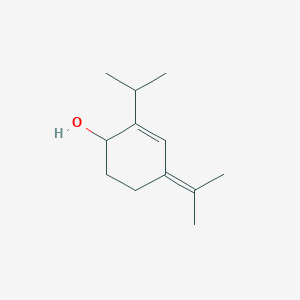

(E)-3-(2-aminophenyl)prop-2-en-1-ol

Vue d'ensemble

Description

(E)-3-(2-aminophenyl)prop-2-en-1-ol, otherwise known as 2-aminophenylprop-2-en-1-ol, is an organic compound belonging to the class of propenols. It is a colorless liquid with a sweet, floral odor and is soluble in water and ethanol. It is a common starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the production of fragrances and as a flavoring agent in food and beverages.

Applications De Recherche Scientifique

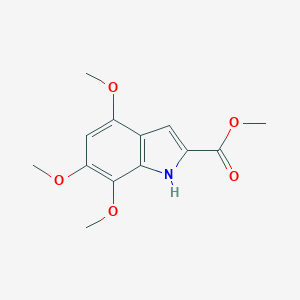

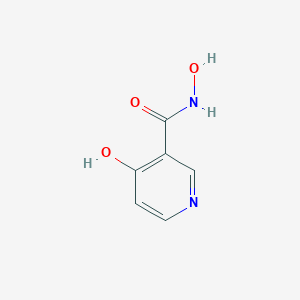

Antioxidant Activity : The synthesis and study of 2'-aminochalcone derivatives, including (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, demonstrated significant antioxidant activities. These compounds were characterized by various spectroscopic methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. The study found that the aminochalcone carrying two hydroxyl functionalities showed stronger antioxidant activity compared to other derivatives (Sulpizio, Roller, Giester, & Rompel, 2016).

Photophysical Properties : The effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, was examined. The study observed solvatochromic effects on absorption and fluorescence spectra, indicating significant differences in dipole moments between ground and excited states. These findings suggest the stabilization of molecules in the singlet excited state (Kumari, Varghese, George, & Sudhakar, 2017).

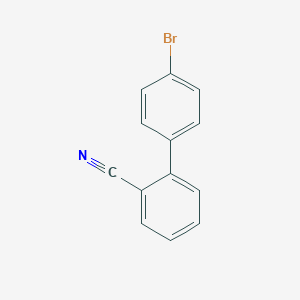

Nonlinear Optical Properties : An investigation into the third-order nonlinear optical properties of chalcone derivatives, including (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one, using the Z-scan technique, revealed significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical devices (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).

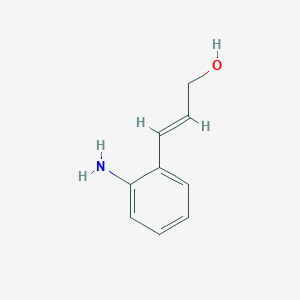

Corrosion Inhibition : The compound 1(2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one was studied for its corrosion inhibition properties on maraging steel in a hydrochloric acid medium. The study found that the compound acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm equation, indicating its potential as a corrosion inhibitor (Sanatkumar, Nayak, & Shetty, 2012).

Antiplasmodial Activity : A study on the antiplasmodial activity of chalcone derivative (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one demonstrated its effectiveness in inhibiting Hemozoin formation and increasing the number of Stomatocytes. This indicates its potential as an antimalarial agent (Wijayanti, Purwanto, Mudigdo, Suwito, & Dirgahayu, 2018).

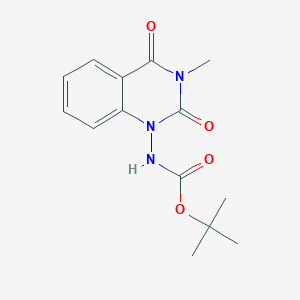

Synthesis and Characterization : The compound (E)-1-(2-aminophenyl)-3-(pyridine-4-yl) prop-2-en-1-one was synthesized and characterized, with detailed theoretical studies on its structure and spectroscopic properties. The study also examined its chemical activity based on HOMO and LUMO energy gap analysis (Ortiz, Lopez, Ríos, Cuenú Cabezas, & Rozo Correa, 2015).

Propriétés

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRXKPXEPZBNB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)